molecular formula C19H33N3O2 B4959191 1-ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine

1-ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine

Cat. No. B4959191
M. Wt: 335.5 g/mol
InChI Key: OWKLYIFYIFMJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as EPP or EPPP and is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of EPP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, EPP has been shown to modulate the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPP in lab experiments is its potent activity against cancer cells. Additionally, EPP has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to other cancer treatments. However, one limitation of using EPP in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving EPP. One area of interest is the further development of EPP as a cancer treatment, including the investigation of its potential use in combination with other drugs. Additionally, EPP may have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of EPP and its effects on various signaling pathways.

Synthesis Methods

The synthesis of EPP involves several steps, including the reaction of 4-piperidone with 3-methyl-2-butenoyl chloride to form 3-(1-(3-methyl-2-butenoyl)-4-piperidinyl)propanoic acid. This acid is then coupled with 1-ethylpiperazine to form the final product, 1-ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine.

Scientific Research Applications

EPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent activity against various cancer cell lines, including breast, lung, and colon cancer. EPP has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[4-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c1-4-20-11-13-22(14-12-20)18(23)6-5-17-7-9-21(10-8-17)19(24)15-16(2)3/h15,17H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKLYIFYIFMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-{3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanoyl}piperazine

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